5-Cyclopropyl-1,2-oxazole-4-carbaldehyde

Description

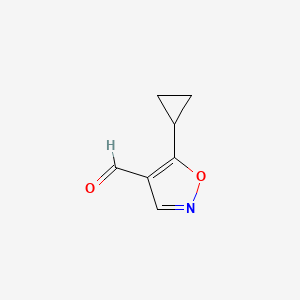

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

5-cyclopropyl-1,2-oxazole-4-carbaldehyde |

InChI |

InChI=1S/C7H7NO2/c9-4-6-3-8-10-7(6)5-1-2-5/h3-5H,1-2H2 |

InChI Key |

KDGRICQHVUMSFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=NO2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclopropyl 1,2 Oxazole 4 Carbaldehyde and Cognate Structural Motifs

Strategies for Oxazole (B20620) Ring Construction and Functionalization

The assembly of the oxazole scaffold can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of substrate scope, regioselectivity, and efficiency. These methods range from classic condensation reactions to modern transition-metal-catalyzed processes.

The Van Leusen oxazole synthesis is a powerful and widely recognized method for constructing the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). researchgate.netorganic-chemistry.org This reaction is prized for its operational simplicity and mild conditions. mdpi.comnih.gov

Mechanism and Scope: The reaction mechanism proceeds via the deprotonation of TosMIC by a base (commonly potassium carbonate) to form a nucleophilic intermediate. wikipedia.orgyoutube.com This anion then attacks the carbonyl carbon of an aldehyde. The subsequent step is a 5-endo-dig cyclization, where the newly formed alkoxide attacks the isocyanide carbon, forming a 5-membered oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org The final step involves the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the stable oxazole ring. organic-chemistry.orgmdpi.comnih.gov This process is formally a [3+2] cycloaddition. mdpi.comnih.gov

The scope of the Van Leusen synthesis is broad, accommodating a wide variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes, to furnish the corresponding 5-substituted oxazoles. mdpi.comnih.gov For instance, the reaction of α,β-unsaturated aldehydes with TosMIC yields 5-(arylethenyl)oxazoles. mdpi.comnih.gov

Adaptations for Aldehyde Integration: The traditional Van Leusen synthesis directly incorporates an aldehyde as a starting material to yield a 5-substituted oxazole. organic-chemistry.orgmdpi.com Therefore, to synthesize a 4-carbaldehyde derivative like 5-Cyclopropyl-1,2-oxazole-4-carbaldehyde (B6279125), a modified approach is necessary. One potential strategy involves using a protected form of a glyoxal (B1671930) derivative as the aldehyde component, which could be later deprotected to reveal the 4-carbaldehyde functionality. A more direct adaptation involves a one-pot, three-component reaction. For example, Yu and coworkers developed a method using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid to generate 4,5-disubstituted oxazoles, demonstrating that the 4-position can be functionalized during the cyclization process. mdpi.comnih.gov

Table 1: Examples of Van Leusen Oxazole Synthesis This table is interactive. Scroll to view more data.

| Aldehyde Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | TosMIC, K₂CO₃, MeOH, reflux | 5-Phenyloxazole | High | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | TosMIC, K₂CO₃, MeOH, reflux, 8h | 5-(2-Tosylquinolin-3-yl)oxazole | 83% | mdpi.comnih.gov |

| Various aldehydes | TosMIC, Aliphatic halides, Ionic Liquid | 4,5-Disubstituted oxazoles | High | mdpi.comnih.gov |

| Various aldehydes | TosMIC, MW irradiation, MeOH | 5-Aryl-1,3-oxazoles | High | mdpi.comnih.gov |

Photochemical reactions offer unique pathways for constructing heterocyclic systems under mild conditions. Photocycloadditions, in particular, can be harnessed to assemble the oxazole scaffold. capes.gov.br For example, the photocycloaddition between o-quinones, such as 9,10-phenanthraquinone, and various oxazoles proceeds as a [4+4] cycloaddition, where the 2-azadiene moiety of the oxazole acts as the 4π component. capes.gov.br

A more direct synthetic application involves the photochemical conversion of isoxazoles into their corresponding oxazole isomers. This transposition reaction, when adapted to a continuous flow process, allows for the rapid and mild synthesis of di- and trisubstituted oxazoles. organic-chemistry.org Another innovative method is a visible-light-induced three-component reaction that assembles 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.orgrsc.org This catalyst- and additive-free transformation is triggered by a photo-generated α-phosphonium carbene and proceeds with high efficiency and broad substrate scope. rsc.orgrsc.org Furthermore, photogenerated aza-o-xylylenes can undergo intramolecular cycloaddition with a tethered oxazole, demonstrating the utility of light-induced reactions for modifying existing oxazole structures. nih.gov

Transition metal catalysis has revolutionized the synthesis of heterocycles, providing highly efficient and regioselective methods for bond formation. organic-chemistry.orgorganic-chemistry.org

Rhodium-Carbene Methodology: Rhodium-catalyzed reactions of α-diazo compounds are a powerful tool for oxazole synthesis. nih.govresearchgate.net The reaction of α-diazo-β-keto esters or phosphonates with carboxamides in the presence of a rhodium catalyst can lead to either 4- or 5-substituted oxazoles, with a remarkable dependence on the catalyst used. nih.govnih.gov

Dirhodium tetraacetate [Rh₂(OAc)₄]: This catalyst typically promotes carbene N-H insertion followed by cyclodehydration, yielding 2-aryl-oxazole-4 -carboxylates or 4 -phosphonates. nih.govnih.gov

Dirhodium tetrakis(heptafluorobutyramide) [Rh₂(hfba)₄]: In stark contrast, this catalyst dramatically changes the regioselectivity, leading to the formation of oxazole-5 -carboxylates or 5 -phosphonates. nih.govnih.gov This switch is believed to arise from the catalyst influencing the reaction to proceed through O-H insertion into the carboxamide imino tautomer. acs.org

This catalyst-controlled regioselectivity is crucial for selectively preparing 4-functionalized oxazoles, a key step toward a molecule like this compound.

Palladium/Copper Catalysis: Palladium and copper co-catalytic systems are highly effective for synthesizing substituted oxazoles through various pathways. organic-chemistry.orgresearchgate.net A novel cascade oxidative cyclization of benzylamines and terminal alkynes, catalyzed by palladium and mediated by copper, has been developed to produce trisubstituted oxazoles. rsc.orgrsc.orgnih.gov In this process, water serves as the oxygen atom source for the oxazole ring. rsc.orgrsc.org Another efficient method involves the palladium-catalyzed synthesis of oxazoles from simple amides and ketones via sp² C-H activation, with copper bromide often acting as a beneficial promoter. organic-chemistry.org Additionally, Pd/Cu co-mediated direct arylation reactions allow for the functionalization of pre-formed oxazole rings, enabling the synthesis of 2,4-disubstituted derivatives from 4-substituted oxazoles and aryl bromides. researchgate.net

Table 2: Comparison of Transition Metal-Catalyzed Methods This table is interactive. Scroll to view more data.

| Method | Catalyst System | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Rhodium-Carbene | Rh₂(OAc)₄ | N-H Insertion / Cyclodehydration | 2,4-Disubstituted Oxazoles | nih.govnih.gov |

| Rhodium-Carbene | Rh₂(hfba)₄ | O-H Insertion / Cyclization | 2,5-Disubstituted Oxazoles | nih.govnih.gov |

| Oxidative Cyclization | Pd(CH₃CN)₂Cl₂ / CuBr₂ | Cascade C-N/C-O bond formation | Trisubstituted Oxazoles | rsc.orgnih.gov |

| C-H Activation | Pd(OAc)₂ / CuBr₂ | Sequential C-N/C-O bond formation | Highly Substituted Oxazoles | organic-chemistry.org |

| Direct Arylation | Pd(PPh₃)₄ / CuI | C-H functionalization of oxazole ring | 2,4-Disubstituted Oxazoles | researchgate.net |

Oxidative cyclization is a prominent strategy for constructing the oxazole ring, often involving the formation of a C-O bond in the key ring-closing step. These reactions can be mediated by transition metals or metal-free reagents. organic-chemistry.org

As discussed previously, a Pd-catalyzed/Cu-mediated oxidative cyclization provides a regioselective route to trisubstituted oxazoles from benzylamines and alkynes. rsc.orgrsc.org Metal-free alternatives frequently employ hypervalent iodine reagents, such as phenyliodine diacetate (PIDA). organic-chemistry.orgnsf.gov For instance, PIDA mediates the intramolecular oxidative cyclization of enamides to give a broad range of functionalized oxazoles. organic-chemistry.org Similarly, treatment of N-propargylamides with PIDA and lithium iodide can lead to oxazole-5-carbaldehydes when conducted under visible light and in the presence of oxygen, offering a direct route to the aldehyde functionality. rsc.org Another metal-free approach is the t-BuOOH/I₂-mediated domino oxidative cyclization of β-keto amides, which yields polysubstituted oxazoles under mild conditions. organic-chemistry.org

The final ring-closing step in oxazole synthesis can be achieved through either intramolecular or intermolecular pathways.

Intramolecular Cyclization: This approach involves cyclizing a linear precursor that already contains most of the necessary atoms for the ring. A widely used method is the cyclization of N-propargylamides. organic-chemistry.orgacs.org These substrates can be cyclized under various conditions, including catalysis by zinc(II), acs.org palladium, organic-chemistry.org or using metal-free hypervalent iodine reagents, to yield substituted oxazoles. rsc.org For example, copper-catalyzed intramolecular cyclization of functionalized enamides is a key step in an efficient two-step synthesis of 2,4,5-substituted oxazoles. researchgate.net

Two-Component Intermolecular Cyclization: These reactions assemble the oxazole ring by bringing together two different molecular fragments. The quintessential example is the Van Leusen synthesis, where an aldehyde and TosMIC combine to form the oxazole. wikipedia.org This strategy is highly convergent, building the core heterocycle from simple, readily available starting materials.

Multicomponent reactions (MCRs), which involve three or more starting materials reacting in a single pot to form a product containing structural features from all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. researchgate.netrsc.org Several MCRs have been developed for the synthesis of oxazole derivatives. researchgate.netresearchgate.net

An acid-promoted three-component reaction of arylglyoxal monohydrates, nitriles, and various carbon nucleophiles (like 4-hydroxycoumarin (B602359) or 2-naphthol) can produce fully substituted oxazoles through a tandem process involving a Robinson-Gabriel-type reaction. x-mol.com The Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, has also been adapted for oxazole synthesis, showcasing the power of MCRs to build complex heterocyclic scaffolds. acs.org These strategies are particularly appealing for creating libraries of diverse oxazole derivatives for screening in drug discovery and materials science. researchgate.netrsc.org

Stereoselective Installation and Functionalization of the Cyclopropyl (B3062369) Group

The introduction of the cyclopropyl moiety is a critical step that imparts significant three-dimensional character to the target molecule. Advanced methodologies focus on controlling the stereochemistry and efficiently forming the key carbon-carbon bond with the heterocyclic core.

The most common and versatile method for constructing a cyclopropane (B1198618) ring is the [2+1] cycloaddition reaction, which involves the reaction of an alkene with a carbene or carbene equivalent. In the context of synthesizing precursors for this compound, this typically involves the cyclopropanation of a suitable olefin.

Modern synthetic efforts have developed highly stereoselective methods using various carbene precursors and catalysts. For instance, photocatalyzed [2+1] cyclization of alkenes with diazo compounds has emerged as a powerful technique. researchgate.net The choice of catalyst, such as those based on gold(I) or organic catalysts, can afford high levels of stereo- and enantioselectivity in the formation of cyclopropyl systems. researchgate.net Another approach involves the use of gem-bis(boronates) which can react with thianthrenium salts to construct cyclopropyl diboronates, offering a scalable and stereocontrolled route to polysubstituted cyclopropanes. nih.gov The ring-opening/cyclization of existing cyclopropane derivatives can also be employed to generate functionalized three-membered rings under oxidative radical conditions. nih.gov

Table 1: Selected Methods for Cyclopropane Synthesis

| Method | Carbene/Precursor | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂) | Zinc-Copper Couple (Zn-Cu) | Stereospecific; works well with electron-rich alkenes. |

| Catalytic Cyclopropanation | Diazoacetates (e.g., EDA) | Rhodium(II) or Copper(I) complexes | High efficiency and control over stereoselectivity. |

| Photocatalyzed [2+1] Cyclization | Diazo compounds | Visible light photocatalyst | Mild conditions, high functional group tolerance. researchgate.net |

| Diborylalkane-based Synthesis | gem-bis(boronates) | Thianthrenium (TT) salts | Delivers 1,2-disubstituted cyclopropane diboronates diastereoselectively. nih.gov |

| Formal Substitution | Bromocyclopropanes | Base-assisted dehydrohalogenation | Access to enantiomerically enriched cyclopropanes via nucleophilic addition to a cyclopropene (B1174273) intermediate. mdpi.com |

Establishing the C-C bond between the pre-formed cyclopropyl group and the C5 position of the 1,2-oxazole (isoxazole) ring is a pivotal transformation. Transition-metal-catalyzed cross-coupling reactions are the predominant strategies to achieve this linkage.

One robust approach involves the Suzuki-Miyaura coupling of a 5-halo-1,2-oxazole with a cyclopropylboronic acid or its ester derivatives. This method benefits from the commercial availability of various boronic acids and the high functional group tolerance of the reaction conditions, typically employing a palladium catalyst. orgsyn.org Alternatively, a Negishi coupling can be performed between a 5-halo-1,2-oxazole and a cyclopropylzinc reagent, which can be advantageous due to the high reactivity of the organozinc species. nih.gov

An alternative synthetic sequence involves forming the isoxazole (B147169) ring from a precursor that already contains the cyclopropyl group. For example, the reaction of a cyclopropyl-substituted β-diketone with hydroxylamine (B1172632) hydrochloride can yield the desired 5-cyclopropyl-1,2-oxazole core. This approach circumvents the need for a late-stage cross-coupling reaction to install the cyclopropyl ring.

Table 2: Comparison of C-C Bond Formation Strategies

| Strategy | Coupling Partners | Catalyst System | Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Halo-1,2-oxazole + Cyclopropylboronic acid | Pd(0) or Pd(II) catalyst (e.g., Pd(dppf)Cl₂) + Base | High stability of boronic acids, broad functional group tolerance. orgsyn.org |

| Negishi Coupling | 5-Halo-1,2-oxazole + Cyclopropylzinc halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | High reactivity of organozinc reagent, often proceeds under milder conditions. nih.gov |

| Ring Synthesis | Cyclopropyl β-diketone + Hydroxylamine | Acid or Base catalysis | Convergent approach, avoids late-stage C-C coupling. |

Regioselective Introduction and Transformation of the Formyl Group at the C4 Position

The introduction of a formyl group at the C4 position of the 1,2-oxazole ring requires high regioselectivity, as the C3 and C5 positions can also be reactive.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org For a 1,2-oxazole ring, the ring heteroatoms can themselves act as a directing group, guiding lithiation to the C5 position. However, to achieve functionalization at C4, a substituent at either C3 or C5 is typically required to direct the metalation.

A more direct route for C4-functionalization involves the lithiation of a 5-substituted-1,2-oxazole. It is known that 2-lithiooxazoles can exist in equilibrium with an acyclic isonitrile enolate tautomer. orgsyn.org By carefully selecting solvents and reaction conditions, this equilibrium can be manipulated. In polar aprotic solvents like N,N-dimethylformamide (DMF), the acyclic form can be favored, which upon quenching with an electrophile, can lead to functionalization at the C4 position. orgsyn.org

Once the C4-lithiated species is generated, it can be quenched with a suitable formylating agent. N,N-dimethylformamide (DMF) is a common and effective electrophile for this purpose, reacting with the aryllithium intermediate to generate the aldehyde after aqueous workup.

Table 3: Reagents for Directed Metalation and Formylation

| Step | Reagent Class | Examples | Function |

|---|---|---|---|

| Metalation | Organolithium Base | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA) | Strong base for deprotonation of the C-H bond. wikipedia.orguwindsor.ca |

| Formylation | Electrophile | N,N-Dimethylformamide (DMF), Ethyl formate (B1220265) | Reacts with the lithiated intermediate to introduce the formyl group or a precursor. orgsyn.org |

A common precursor is a carboxylic acid or its ester derivative. For instance, an oxazole-4-carboxylate can be synthesized and subsequently reduced to the corresponding primary alcohol using a reducing agent like lithium aluminium hydride (LiAlH₄). nih.govcaltech.edu The resulting 4-(hydroxymethyl)-1,2-oxazole can then be oxidized to the target aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. This two-step sequence (reduction followed by oxidation) is a reliable method for accessing aldehydes from esters. researchgate.net

Another pathway involves the use of a 4-cyano-1,2-oxazole. The cyano group can be partially reduced to an imine using a reagent like diisobutylaluminium hydride (DIBAL-H), which upon acidic hydrolysis, yields the desired aldehyde.

Table 4: Conversion of Precursors to a C4-Formyl Group

| Precursor at C4 | Reagent(s) for Conversion | Intermediate |

|---|---|---|

| -CO₂Me (Ester) | 1. LiAlH₄ or DIBAL-H2. PCC, DMP, or Swern Oxidation | -CH₂OH (Alcohol) |

| -COOH (Carboxylic Acid) | 1. SOCl₂2. Rosenmund Reduction (H₂, Pd/BaSO₄) | -COCl (Acyl Chloride) |

| -CN (Nitrile) | 1. DIBAL-H2. H₃O⁺ workup | Imine |

| -Br (Bromide) | 1. n-BuLi2. DMF | C4-lithiated species |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances in chemical synthesis. ijpsonline.com These principles are increasingly being applied to the synthesis of complex heterocyclic molecules.

For the synthesis of the oxazole core, several green approaches have been developed. ijpsonline.com Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating. ijpsonline.com The use of alternative solvents, such as ionic liquids or deep-eutectic solvents, can replace volatile and toxic organic solvents, and in some cases, the solvent can be recycled and reused. ijpsonline.comijpsonline.com

Table 5: Green Chemistry Strategies in Oxazole Synthesis

| Green Approach | Principle | Application Example | Benefits |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating | Cyclization reactions to form the oxazole ring. ijpsonline.com | Reduced reaction times, higher yields, fewer byproducts. ijpsonline.com |

| Use of Ionic Liquids | Non-volatile, recyclable solvents | van Leusen oxazole synthesis. ijpsonline.com | Reduced use of volatile organic compounds (VOCs), potential for catalyst/solvent recycling. ijpsonline.com |

| Electrochemical Synthesis | Using electricity as a "reagent" | Phosphine-mediated cycloaddition. rsc.org | Avoids stoichiometric toxic oxidants/reductants, mild conditions. rsc.org |

| Flow Chemistry | Continuous processing in microreactors | Synthesis of oxadiazole carboxylic acid. colab.ws | Enhanced safety, scalability, reproducibility, and efficiency. |

| Catalysis | Use of sub-stoichiometric catalysts | Metal-catalyzed cycloisomerization or cross-coupling. nih.govijpsonline.com | High atom economy, reduced waste from stoichiometric reagents. |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 5 Cyclopropyl 1,2 Oxazole 4 Carbaldehyde

Reactivity Profiles Dictated by the Aldehyde Functional Group

The aldehyde moiety (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack and a participant in various condensation, oxidation, and reduction reactions.

The carbonyl group of the aldehyde is strongly polarized, with the carbon atom bearing a partial positive charge, rendering it susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a wide range of secondary alcohol derivatives. A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the carbonyl carbon. The initial reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. youtube.com

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent protonation yields the final alcohol product.

Table 1: Examples of Nucleophilic Addition to 5-Cyclopropyl-1,2-oxazole-4-carbaldehyde (B6279125)

| Nucleophile (Grignard Reagent) | Intermediate | Final Product |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(5-Cyclopropyl-1,2-oxazol-4-yl)ethanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Magnesium alkoxide | (5-Cyclopropyl-1,2-oxazol-4-yl)(phenyl)methanol |

The aldehyde group readily undergoes condensation reactions with various carbon nucleophiles, providing powerful methods for carbon-carbon bond formation.

Wittig Reaction: This reaction converts aldehydes into alkenes using a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.compharmdguru.com The reaction between this compound and an ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and the highly stable triphenylphosphine (B44618) oxide. libretexts.org This provides a route to vinyl-substituted 1,2-oxazoles.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. jocpr.comdamascusuniversity.edu.sy The reaction is a key method for creating α,β-unsaturated systems and is widely used in the synthesis of fine chemicals and heterocyclic compounds of biological significance. jocpr.comdamascusuniversity.edu.sy

Table 2: Condensation Reactions of this compound

| Reaction Type | Reagent | Catalyst (Typical) | Product |

|---|---|---|---|

| Wittig Reaction | Methyltriphenylphosphonium bromide / Strong Base | - | 4-(Ethenyl)-5-cyclopropyl-1,2-oxazole |

| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | - | 3-(5-Cyclopropyl-1,2-oxazol-4-yl)acrylonitrile |

| Knoevenagel Condensation | Malononitrile | Piperidine | 2-((5-Cyclopropyl-1,2-oxazol-4-yl)methylene)malononitrile |

The aldehyde functional group can be selectively transformed into either a carboxylic acid or a primary alcohol without affecting the 1,2-oxazole ring.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-cyclopropyl-1,2-oxazole-4-carboxylic acid. sinfoochem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). slideshare.netpharmaguideline.com

Reduction: Selective reduction of the aldehyde to a primary alcohol, (5-cyclopropyl-1,2-oxazol-4-yl)methanol, can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, as it typically does not reduce the heterocyclic ring system.

Table 3: Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid sinfoochem.com |

| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (5-Cyclopropyl-1,2-oxazol-4-yl)methanol |

Chemical Transformations and Pathways of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an electron-deficient heterocycle, which influences its susceptibility to electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution on five-membered heterocyclic rings is a well-established process, though the reactivity and regioselectivity vary significantly depending on the heteroatoms. youtube.com The 1,2-oxazole (isoxazole) ring is generally considered electron-deficient and is therefore deactivated towards electrophiles compared to rings like pyrrole (B145914) or furan. researchgate.net Reactions such as nitration or halogenation typically require harsh conditions. researchgate.netmasterorganicchemistry.com

For substituted isoxazoles, the position of substitution is directed by the existing groups. Direct nitration of various isoxazoles has been accomplished using nitric acid with trifluoroacetic anhydride. researchgate.net In the case of this compound, the ring positions are C3, C4, and C5. With C4 and C5 already substituted, the only available position for substitution is C3. However, the aldehyde group at C4 is strongly deactivating, which would further hinder electrophilic attack on the ring. Any potential substitution would be expected to occur under forcing conditions, if at all.

Table 4: Potential Electrophilic Aromatic Substitution on the 1,2-Oxazole Ring

| Reaction Type | Reagent(s) | Expected Product (if reaction occurs) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |

Nucleophilic aromatic substitution (SNAᵣ) on heterocyclic rings is generally uncommon unless the ring is sufficiently electron-deficient and possesses a good leaving group (such as a halide) at an activated position. tandfonline.comthepharmajournal.com For the parent this compound, there is no inherent leaving group on the ring, making direct nucleophilic substitution an unviable pathway.

However, if a derivative, such as 3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde, were synthesized, it could potentially undergo SNAᵣ reactions. The electron-withdrawing nature of the azole ring and the aldehyde group would activate the C3 position (bearing the bromine) toward attack by strong nucleophiles like alkoxides or amines.

Table 5: Hypothetical Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Expected Product |

|---|---|---|

| 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde | Sodium methoxide (B1231860) (NaOCH₃) | 3-Methoxy-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |

| 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde | Ammonia (B1221849) (NH₃) | 3-Amino-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |

Regioselective Metallation Chemistry and Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The functionalization of the oxazole (B20620) ring in molecules like this compound can be effectively achieved through regioselective metallation followed by transition metal-catalyzed cross-coupling reactions. The acidity of the hydrogen atoms on the oxazole ring generally follows the order C2 > C5 > C4. tandfonline.com Deprotonation typically occurs at the C2 position, creating a lithiated intermediate that can be used in subsequent reactions. wikipedia.orgcutm.ac.in

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, Stille, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. benthamdirect.comnih.gov The Suzuki-Miyaura coupling, in particular, has been successfully applied to the functionalization of oxazoles. acs.orgmanchester.ac.uk This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.orgyoutube.com

For a substrate like this compound, a common strategy would involve converting one of the positions on the oxazole ring into a leaving group (e.g., a halide or triflate) and then coupling it with a suitable organoboron reagent. For instance, 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles have been shown to be effective coupling partners in Suzuki reactions. acs.org The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the oxazole derivative, forming a Pd(II) intermediate. libretexts.org |

| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide or triflate. This step is typically facilitated by a base. libretexts.org |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org |

The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and regioselectivity of the coupling reaction. youtube.com

Pericyclic Reactions: Diels-Alder Cycloadditions Involving Oxazoles as Dienes

Oxazoles can participate as dienes in Diels-Alder reactions, a powerful method for the construction of six-membered rings. scilit.comacs.orgnih.govresearchgate.net However, due to the aromaticity of the oxazole ring, they are generally considered electron-deficient dienes. acs.org Their reactivity in normal electron-demand Diels-Alder reactions is therefore limited.

To enhance the reactivity of the oxazole ring as a diene, activation is often necessary. This can be achieved by the addition of an alkyl group or a Brønsted or Lewis acid to the oxazole nitrogen atom. scilit.comacs.orgnih.govacs.org This activation stabilizes the transition state and lowers the activation energy barrier for the cycloaddition. acs.org The resulting cycloadduct can then undergo further transformations, such as dehydration, to yield substituted pyridines. acs.org

In the context of this compound, the presence of the electron-withdrawing carbaldehyde group at the C4 position would further decrease the electron density of the oxazole ring, making it even less reactive in a normal electron-demand Diels-Alder reaction. Conversely, this could make it a more suitable candidate for an inverse-electron-demand Diels-Alder (IEDDA) reaction with an electron-rich dienophile.

Oxazole Ring Opening and Subsequent Recyclization Processes

The oxazole ring can undergo ring-opening reactions under certain conditions, leading to versatile intermediates that can be recyclized to form other heterocyclic systems. tandfonline.com Deprotonation at the C2 position, for instance, can lead to a ring-opened enolate-isonitrile intermediate in equilibrium with the lithiated oxazole. wikipedia.org

Furthermore, oxazoles can be converted into other heterocycles such as pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com A notable example is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org

Recent research has also demonstrated the skeletal rearrangement of oxazoles into azepines and pyrroles through dynamic 8π electrocyclization processes, offering a novel pathway for the synthesis of diverse nitrogen-containing scaffolds. nih.gov

Dynamic Reactivity and Rearrangements of the Cyclopropyl (B3062369) Ring

The cyclopropane (B1198618) ring is a highly strained system that readily participates in reactions that relieve this strain. nih.govlibretexts.orgyoutube.com This inherent reactivity provides a driving force for a variety of transformations.

Strain-Induced Ring Opening Reactions of the Cyclopropane System

The significant ring strain in cyclopropane (approximately 27.5 kcal/mol) arises from angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons, and torsional strain from eclipsed C-H bonds. libretexts.org This strain makes the C-C bonds weaker than in acyclic alkanes and susceptible to cleavage. libretexts.orgyoutube.com

Ring-opening reactions of cyclopropanes can be initiated by various means, including thermolysis, photolysis, radical addition, or single-electron transfer events. nih.gov The activation of the cyclopropane ring can also be achieved using transition metals, which can insert into a C-C bond via oxidative addition to form a metallacyclobutane intermediate. wikipedia.org The presence of substituents on the cyclopropane ring significantly influences the regioselectivity of the ring opening. For instance, in donor-acceptor cyclopropanes, the C-C bond is polarized, facilitating regioselective opening. acs.org

Cloke-Wilson Rearrangement: Mechanistic Insights and Application to Cyclopropylcarbaldehyde Analogues

The Cloke-Wilson rearrangement is a thermal or catalyzed transformation of cyclopropanes bearing a carbonyl, thiocarbonyl, or imino group into the corresponding five-membered dihydro-heterocycles (dihydrofurans, dihydrothiophenes, or dihydropyrroles). organicreactions.orgrsc.org This reaction is driven by the release of ring strain. organicreactions.org While the uncatalyzed reaction often requires high temperatures, various catalysts, including Brønsted acids, Lewis acids, and organometallic complexes, can promote the rearrangement under milder conditions. organicreactions.orgnih.govacs.org

For a cyclopropylcarbaldehyde analogue, the rearrangement would lead to a dihydrofuran. The mechanism can proceed through different pathways depending on the catalyst. For example, a DABCO-catalyzed rearrangement is proposed to occur via a stepwise mechanism involving nucleophilic attack of DABCO on the cyclopropane, leading to an enolate intermediate that undergoes a 5-exo-tet cyclization. acs.org Stereochemical studies have suggested that an SN1-type ring-opening process can be involved. acs.org

Table 2: Catalysts and Promoters for the Cloke-Wilson Rearrangement

| Catalyst/Promoter Type | Example |

|---|---|

| Thermal Activation | High temperatures (e.g., 180-400 °C) nih.govacs.org |

| Brønsted Acids | TfOH rsc.org |

| Lewis Acids | Al₂O₃ rsc.org |

| Lewis Bases | DABCO acs.orgnih.gov |

Electronic and Steric Influence of Substituents on Cyclopropyl Ring Activation

The electronic and steric properties of substituents on the cyclopropane ring play a crucial role in its activation and subsequent reactions. acs.orgresearchgate.net Electron-donating groups can facilitate ring opening by stabilizing a developing positive charge in a cationic intermediate, while electron-withdrawing groups can favor nucleophilic attack.

In the context of the Cloke-Wilson rearrangement, the presence of an electron-donating substituent on the cyclopropane ring can render the adjacent C-C bond highly polarized, directing the regioselective ring opening. acs.org Steric effects also play a significant role. For instance, steric repulsion between substituents can influence the preferred conformation and the transition state geometry of the ring-opening process. acs.org The interplay of these electronic and steric factors ultimately dictates the reactivity and regioselectivity of the cyclopropyl ring in this compound.

Advanced Spectroscopic and Structural Elucidation Studies for 5 Cyclopropyl 1,2 Oxazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, and ¹⁵N NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. Through the application of ¹H, ¹³C, and ¹⁵N NMR, a detailed picture of the molecular framework of 5-cyclopropyl-1,2-oxazole-4-carbaldehyde (B6279125) can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, and the protons of the cyclopropyl (B3062369) group. The aldehydic proton would appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm. The cyclopropyl protons would present as a set of multiplets in the upfield region, generally between δ 0.8 and 1.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For the target compound, characteristic signals for the carbonyl carbon of the aldehyde, the carbons of the oxazole (B20620) ring, and the carbons of the cyclopropyl group are anticipated. Based on data from related 5-substituted-1,2-oxazole-4-carboxylates, the chemical shifts for the oxazole ring carbons can be estimated. beilstein-journals.org For instance, in a similar structure, the C-4 and C-5 carbons of the 1,2-oxazole ring resonate at approximately δ 108.3 and δ 179.5 ppm, respectively. beilstein-journals.org The aldehydic carbonyl carbon is expected to appear significantly downfield, likely above δ 185 ppm.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less common, is a powerful tool for probing the electronic environment of nitrogen atoms within a heterocyclic ring. For the 1,2-oxazole ring in this compound, the nitrogen atom is expected to have a characteristic chemical shift. In a study of a related methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate, the 1,2-oxazole nitrogen resonance was observed at δ -3.1 ppm. beilstein-journals.org This provides a valuable reference point for the structural confirmation of the target molecule. Unambiguous assignment of the 1,2-oxazole ring structure can be further supported by the observation of coupling constants between the nitrogen and adjacent protons or carbons in labeled compounds. beilstein-journals.org

Table 1: Predicted NMR Data for this compound This table is generated based on data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 9.5 - 10.5 | Singlet | Aldehydic proton |

| ¹H | 2.0 - 2.5 | Multiplet | Cyclopropyl methine proton |

| ¹H | 0.8 - 1.5 | Multiplets | Cyclopropyl methylene (B1212753) protons |

| ¹³C | > 185 | Singlet | Aldehydic carbonyl carbon |

| ¹³C | ~179 | Singlet | C-5 of oxazole ring |

| ¹³C | ~160 | Singlet | C-3 of oxazole ring |

| ¹³C | ~110 | Singlet | C-4 of oxazole ring |

| ¹³C | 10 - 20 | Cyclopropyl carbons | |

| ¹⁵N | ~ -3 | 1,2-Oxazole nitrogen |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₇NO₂), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass.

The expected monoisotopic mass of C₇H₇NO₂ is approximately 137.0477 Da. An HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ or other adducts. The observation of an ion with an m/z value extremely close to the calculated mass for the protonated molecule (approximately 138.0550) would provide strong evidence for the elemental composition of the compound. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Studies on related 1,2-oxazole derivatives have successfully utilized HRMS for unambiguous structural assignments. beilstein-journals.orgbeilstein-journals.org

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₈NO₂⁺ | 138.0550 |

| [M+Na]⁺ | C₇H₇NNaO₂⁺ | 160.0369 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

For this compound, obtaining a suitable single crystal would allow for its definitive structural characterization. The resulting crystal structure would confirm the connectivity of the atoms, the planarity of the 1,2-oxazole ring, and the orientation of the cyclopropyl and carbaldehyde substituents relative to the heterocyclic core. This method has been successfully employed to confirm the structure of related 1,2-oxazole derivatives, providing indisputable proof of the regiochemistry of substitution on the ring. beilstein-journals.orgbeilstein-journals.org The crystallographic data would include unit cell dimensions, space group, and atomic coordinates, which together form a complete and precise description of the molecule's solid-state architecture.

In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Probing (e.g., Infrared (IR) Spectroscopy)

In situ spectroscopic techniques, such as Infrared (IR) spectroscopy, are invaluable for monitoring the progress of a chemical reaction in real-time and for gaining insights into the reaction mechanism.

The synthesis of this compound from appropriate starting materials could be monitored using in situ IR spectroscopy. The key functional group transformations would give rise to characteristic changes in the IR spectrum. For instance, the formation of the aldehyde group would be indicated by the appearance of a strong C=O stretching band in the region of 1680-1700 cm⁻¹. Simultaneously, the formation of the 1,2-oxazole ring would be evidenced by the appearance of characteristic ring stretching vibrations. The disappearance of bands corresponding to the starting materials would signal the progression of the reaction. This real-time analysis allows for the optimization of reaction conditions and can help in the identification of transient intermediates, thus providing a deeper understanding of the reaction mechanism.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| C=N stretch (oxazole) | 1600 - 1650 | Medium |

| C=C stretch (oxazole) | 1450 - 1550 | Medium |

| C-O-N stretch (oxazole) | 1300 - 1400 | Medium |

Theoretical and Computational Chemistry Investigations of 5 Cyclopropyl 1,2 Oxazole 4 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely employed to predict molecular geometries, energies, and other chemical properties with a good balance of accuracy and computational cost. For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G++(d,p), have been shown to provide reliable predictions of optimized structures, electronic properties, and chemical reactivity parameters. irjweb.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For a related oxazole derivative, DFT calculations have shown a HOMO-LUMO energy gap of 4.8435 eV, suggesting a high level of chemical reactivity where charge transfer can readily occur within the molecule. irjweb.com The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. In the case of 5-Cyclopropyl-1,2-oxazole-4-carbaldehyde (B6279125), the oxazole ring and the cyclopropyl (B3062369) group would likely contribute significantly to the HOMO, while the electron-withdrawing carbaldehyde group would be a major contributor to the LUMO.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated to further quantify the molecule's behavior:

| Chemical Reactivity Index | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table presents the fundamental chemical reactivity indices that can be derived from HOMO and LUMO energies obtained through DFT calculations.

Electrostatic Potential Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For an imidazole-carbaldehyde derivative, the hydrogen attached to the imidazole (B134444) nitrogen was found to have the most positive charge, indicating it as a potential site for nucleophilic attack. orientjchem.org In this compound, the oxygen atom of the carbaldehyde group and the nitrogen atom of the oxazole ring are expected to be regions of high electron density (red), making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the carbaldehyde group and potentially the protons on the cyclopropyl ring would exhibit positive electrostatic potential (blue), marking them as sites for nucleophilic attack.

Quantum Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.org These models are instrumental in drug discovery and development for in-silico screening of compounds and predicting their efficacy. wisdomlib.org

For various oxazole and isoxazole (B147169) derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.gov These studies have identified key structural features that contribute to the biological activity of these compounds. For instance, in a study of isoxazole derivatives as FXR agonists, the presence of hydrophobicity at one position and an electronegative group at another were found to be crucial for their agonistic activity. nih.gov

For this compound, a QSAR model could be developed by synthesizing a series of analogues with varying substituents on the cyclopropyl or carbaldehyde moieties and correlating their structural properties (e.g., steric, electronic, and hydrophobic parameters) with a specific biological activity. Such a model would be invaluable for designing new derivatives with enhanced potency. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

An MD simulation of this compound could elucidate the preferred conformations of the cyclopropyl group relative to the oxazole ring and the orientation of the carbaldehyde group. Furthermore, simulating its interaction with a target protein could reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding affinity. The distinctive structure of the oxazole moiety allows for a range of supramolecular interactions, including van der Waals forces, hydrophobic effects, and hydrogen bonds. irjweb.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Collision Cross Sections)

Computational methods can accurately predict various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. For some 1,2-oxazole derivatives, detailed NMR analyses have been performed and compared with calculated values to confirm their structures. beilstein-journals.orgnih.gov In the case of chiral 1,2-oxazoles, the presence of rotational conformers can lead to two sets of signals in the NMR spectra, a phenomenon that can be rationalized through computational modeling. beilstein-journals.orgnih.gov

The 13C NMR spectrum of a related 1,2-oxazole-4-carboxylate showed characteristic signals for the oxazole ring carbons at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org Similar chemical shifts would be expected for this compound, with adjustments due to the specific electronic effects of the cyclopropyl and carbaldehyde groups.

Collision Cross Section (CCS) is another important parameter that can be predicted computationally. The CCS is a measure of the ion's size and shape in the gas phase and is relevant in ion mobility-mass spectrometry. For the closely related isomer, 5-cyclopropyl-1,3-oxazole-4-carbaldehyde, predicted CCS values have been calculated for various adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 138.05496 | 126.7 |

| [M+Na]+ | 160.03690 | 138.1 |

| [M-H]- | 136.04040 | 134.1 |

This table shows the predicted Collision Cross Section (CCS) values for various adducts of the related isomer, 5-cyclopropyl-1,3-oxazole-4-carbaldehyde, as calculated by CCSbase. uni.lu These values provide an estimation for what could be expected for this compound.

Reaction Pathway Energetics and Transition State Analysis for Mechanistic Understanding

Theoretical calculations are invaluable for elucidating reaction mechanisms by determining the energetics of reaction pathways and characterizing the structures of transition states. A theoretical study on the reactions of 5-alkoxyoxazoles with various reagents has shown that these reactions often proceed through a Diels-Alder (DA) reaction followed by subsequent ring-opening or rearrangement steps. nih.gov

The reaction of 5-alkoxyoxazole with aldehydes, for instance, was found to have a high activation barrier for the rate-determining step, suggesting that the reaction is unlikely to occur under thermal conditions. nih.gov A similar mechanistic investigation for this compound could involve studying its reactions with nucleophiles or dienophiles. For example, the carbaldehyde group is a potential site for nucleophilic addition, and the oxazole ring could participate in cycloaddition reactions.

By calculating the activation energies for different potential pathways, computational chemistry can predict the most likely reaction products and provide a detailed mechanistic understanding of the chemical transformations of this compound.

Applications in Complex Molecule Synthesis and Chemical Biology Enabled by 5 Cyclopropyl 1,2 Oxazole 4 Carbaldehyde

5-Cyclopropyl-1,2-oxazole-4-carbaldehyde (B6279125) as a Strategic Synthetic Intermediate

The unique trifecta of functional groups in this compound positions it as a valuable intermediate for synthetic chemists. Its structure is not merely a collection of functional groups but an integrated system where each component influences the reactivity and utility of the others, enabling access to a diverse range of more complex molecular architectures.

The aldehyde functionality of this compound is a versatile anchor for elaborating the core structure into more complex heterocyclic systems. Aldehydes are precursors for a vast number of classical and modern organic reactions. For instance, condensation reactions with various nucleophiles can lead to the formation of new rings fused to or appended from the oxazole (B20620) core.

One of the primary pathways for constructing 1,2-oxazole rings involves the reaction of a three-carbon component, like an α,β-unsaturated ketone, with hydroxylamine (B1172632). nih.gov The aldehyde group on the pre-formed oxazole ring in this compound allows for subsequent ring-forming reactions. For example, it can participate in multicomponent reactions or condensation reactions with amines, hydrazines, or active methylene (B1212753) compounds to generate pyridines, pyrimidines, or other fused heterocyclic systems. The reactivity of the aldehyde allows for its conversion into various other functional groups, which can then be used in cyclization reactions.

Table 1: Potential Reactions of the Aldehyde Moiety for Heterocycle Synthesis

| Reaction Type | Reagents/Conditions | Resulting Structure/Intermediate |

|---|---|---|

| Wittig Reaction | Phosphonium (B103445) ylides | Alkenes, which can undergo further cyclization (e.g., Diels-Alder) |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | α,β-Unsaturated systems for Michael additions and subsequent cyclizations |

| Pfitzinger Reaction | Isatin and base | Quinoline-carboxylic acids |

| Pictet-Spengler Reaction | Tryptamine or related compounds | Tetrahydro-β-carbolines |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, ammonia (B1221849) | Dihydropyridine derivatives |

These transformations highlight the potential of this compound to serve as a launchpad for creating diverse and advanced heterocyclic scaffolds for various applications in materials science and medicinal chemistry.

The 1,2-oxazole (also known as isoxazole) ring is a key structural element in a variety of natural products and biologically active compounds. nih.gov While no specific total synthesis employing this compound has been documented in the available literature, its structure makes it an attractive building block. For example, the total synthesis of bacterial 5-(3-indolyl)oxazole alkaloids, such as pimprinols A–C, relies on the construction of the oxazole ring as a pivotal step. youtube.com

The value of a building block is determined by the unique structural and functional features it can introduce into a target molecule. This compound offers:

A pre-formed, stable heterocyclic core (1,2-oxazole).

A cyclopropyl (B3062369) group, which can confer unique conformational constraints and metabolic properties.

An aldehyde group for straightforward coupling or modification.

Synthetic strategies could involve using the aldehyde for chain extension or connection to other complex fragments, with the cyclopropyl-oxazole unit serving as a rigid, bioisosteric replacement for other chemical groups.

The term 'scaffold' in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. nih.gov this compound is an ideal scaffold for this purpose. The aldehyde group is a key point of diversification. chemimpex.com It can be readily transformed into a wide range of other functionalities, allowing for the systematic exploration of the chemical space around the core structure.

Table 2: Diversification of the Aldehyde Functional Group

| Transformation | Product Functional Group | Potential Application |

|---|---|---|

| Oxidation | Carboxylic Acid | Amide coupling, esterification |

| Reduction | Alcohol | Ether synthesis, esterification |

| Reductive Amination | Amine | Amide/sulfonamide formation, further alkylation |

| Grignard/Organolithium Addition | Secondary Alcohol | Introduction of new carbon substituents |

| Cyanohydrin Formation | α-Hydroxy Nitrile | Hydrolysis to α-hydroxy acids, reduction to amino alcohols |

This chemical versatility allows researchers to fine-tune properties such as solubility, potency, and selectivity by creating a library of analogues. The rigid cyclopropyl-oxazole core ensures that the appended substituents are held in well-defined spatial orientations, which is crucial for structure-activity relationship (SAR) studies. benthamscience.com

Rational Design and Development of Oxazole-Based Chemical Probes and Ligands

Chemical probes are small molecules used to study biological systems, while ligands are molecules that bind to specific biological targets like proteins or nucleic acids. The oxazole ring is a recognized pharmacophore present in many active compounds. nih.govbenthamscience.com The design of new probes and ligands often involves combining known pharmacophores with other groups that can modulate binding affinity and selectivity.

The structure of this compound contains features that are attractive for ligand design. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions with protein targets. smolecule.com The aldehyde can form reversible or irreversible covalent bonds with nucleophilic residues (like lysine (B10760008) or cysteine) in a protein's binding site, a strategy used to create potent and specific inhibitors. Furthermore, the aldehyde can be used to attach reporter groups, such as fluorophores or biotin, to create chemical probes for biological imaging or affinity purification experiments. chemimpex.com

Utilization in the Development of DNA-Encoded Chemical Libraries (DELs) Featuring the Oxazole Scaffold

DNA-Encoded Library (DEL) technology enables the synthesis and screening of massive combinatorial libraries of compounds (often numbering in the billions) for drug discovery. nih.govyoutube.com The technology works by attaching a unique DNA barcode to each small molecule, which serves as an amplifiable identifier. rsc.org The success of DEL synthesis hinges on the availability of DNA-compatible chemical reactions—reactions that can be performed in aqueous environments without damaging the DNA tag.

Aldehydes are valuable functional groups in DEL synthesis because they can undergo a variety of DNA-compatible reactions. nih.gov For instance, reactions like reductive amination or the Ugi four-component reaction are commonly used to link new building blocks to an aldehyde-functionalized scaffold. nih.gov Therefore, this compound is a prime candidate for use as a central scaffold in a DEL. A library could be constructed by reacting the aldehyde with a diverse set of amines, followed by acylation or other transformations to build a large collection of unique molecules, each tagged with a distinct DNA barcode. The oxazole scaffold itself is a desirable feature for such libraries, as it introduces drug-like heterocyclic character into the library members. nih.gov The use of such scaffolds is a key strategy for increasing the chemical diversity and novelty of DELs, enhancing the probability of discovering potent and selective binders for therapeutic targets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.